molecular formula C22H21BrO7 B4853126 2-METHOXYETHYL 6-BROMO-5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

2-METHOXYETHYL 6-BROMO-5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B4853126
M. Wt: 477.3 g/mol
InChI Key: UZSASQXOOSJWKB-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 6-BROMO-5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a benzofuran core structure

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-[(4-methoxycarbonylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO7/c1-13-20(22(25)28-9-8-26-2)16-10-19(17(23)11-18(16)30-13)29-12-14-4-6-15(7-5-14)21(24)27-3/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSASQXOOSJWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)C(=O)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 6-BROMO-5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including bromination, esterification, and methoxylation reactionsThe final step involves the esterification of the carboxylate group with 2-methoxyethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 6-BROMO-5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

2-METHOXYETHYL 6-BROMO-5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 6-BROMO-5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-BROMO-2-METHYL-5-((4-METHYLBENZYL)OXY)-1-BENZOFURAN-3-CARBOXYLATE: Similar structure with an ethyl ester and methylbenzyl group.

    2-BROMO-5-METHOXYBENZOIC ACID: Shares the bromine and methoxy substituents but lacks the benzofuran core.

    5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE: Contains bromine and methoxy groups but differs in the aldehyde functionality.

Uniqueness

2-METHOXYETHYL 6-BROMO-5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and the benzofuran core structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHOXYETHYL 6-BROMO-5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
2-METHOXYETHYL 6-BROMO-5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

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